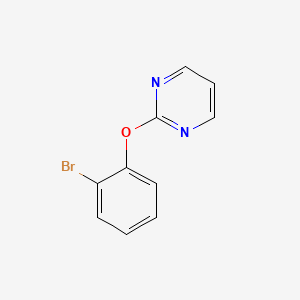

2-(2-Bromophenoxy)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-(2-bromophenoxy)pyrimidine |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H |

InChI Key |

STBFLHUHWNXXET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromophenoxy Pyrimidine and Its Analogues

Direct Synthesis Approaches to the 2-(2-Bromophenoxy)pyrimidine Core

Direct synthesis strategies are centered on the formation of the crucial C-O ether linkage between a pre-formed pyrimidine (B1678525) ring and the 2-bromophenol (B46759) unit. These methods are advantageous for their straightforwardness and are often employed in the final steps of a synthetic sequence.

Copper-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a foundational method for the synthesis of diaryl ethers, including 2-phenoxypyrimidines. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.org For the synthesis of this compound, this would involve the reaction between a 2-halopyrimidine (such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine) and 2-bromophenol. chemicalbook.com

The classical Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern advancements have introduced soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates, which facilitate the reaction under milder conditions. wikipedia.org The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org A novel approach avoids the direct use of phenols by reacting chloropyrimidines with arylboronic acids in a copper-catalyzed cascade reaction that results in C–O bond formation. acs.orgneist.res.in

Table 1: Examples of Copper-Catalyzed C-O Coupling Conditions This table is representative of typical conditions for Ullmann-type reactions and may be adapted for the specific synthesis of this compound.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI / Phenanthroline | K₂CO₃ | NMP | 120-180 | wikipedia.org |

| Cu₂O / Salicylaldoxime | Cs₂CO₃ | Dioxane | 110 | N/A |

| Polymeric Cu-Complex | K₂CO₃ | DMF | 120 | researchgate.net |

| Cu(OAc)₂ | Pyridine | Toluene | Reflux | N/A |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Linkage

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for forming the C-O bond. wikipedia.org This reaction is particularly effective for heterocyclic systems like pyrimidine, as the ring nitrogen atoms render the ring electron-deficient, thus activating it towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com Subsequent expulsion of a leaving group restores the aromaticity of the ring. chemistrysteps.com

For the synthesis of this compound, the reaction would involve a 2-substituted pyrimidine bearing a good leaving group (e.g., a halogen or a sulfonyl group) and the nucleophile, 2-bromophenoxide, typically generated in situ from 2-bromophenol and a base. organic-chemistry.org The rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring and is dependent on the nature of the leaving group, with fluoride (B91410) often being the most reactive. chemistrysteps.commasterorganicchemistry.com This method can be highly efficient and may proceed at room temperature without the need for a metal catalyst. organic-chemistry.orgnih.gov

Indirect Synthesis Pathways via Precursor Cyclization

Indirect pathways construct the pyrimidine ring itself from acyclic or alternative heterocyclic precursors. These methods offer high versatility in introducing a wide range of substituents onto the pyrimidine core.

Annulation Reactions Involving Pyrimidine Ring Formation

The most common strategy for pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine. bu.edu.eg To synthesize this compound via this route, one of the precursors would need to already contain the 2-bromophenoxy moiety.

Key annulation strategies include:

Reaction of β-Dicarbonyl Compounds with Amidines (Pinner Synthesis): This classic method involves condensing a 1,3-dicarbonyl compound with an amidine. mdpi.com The reaction is a cornerstone of pyrimidine synthesis. bu.edu.eg

Condensation of Chalcones with Amidines: Chalcones (α,β-unsaturated ketones) can react with amidines in a cyclocondensation reaction to yield substituted pyrimidines. researchgate.netnih.gov Microwave irradiation has been used to promote this reaction under green chemistry principles. semanticscholar.org

Cyclization of Ketones with Nitriles: A copper-catalyzed method allows for the cyclization of ketones with nitriles under basic conditions to form diversely functionalized pyrimidines. mdpi.comresearchgate.net

Annulation of α,β-Unsaturated Ketoximes: An efficient copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

Multi-component Reaction (MCR) Strategies for Pyrimidine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. acs.org MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govfigshare.com

The Biginelli reaction is a well-known MCR that produces dihydropyrimidinones, which can be precursors to pyrimidines. mdpi.com More contemporary MCRs for pyrimidine synthesis have also been developed. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov Another example is a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org These strategies allow for the highly flexible and efficient assembly of complex pyrimidine scaffolds. figshare.com

Derivatization and Functionalization Strategies of the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of analogues. Functionalization can occur on either the pyrimidine ring or the bromophenoxy group.

The pyrimidine ring itself can act as a directing group for C-H bond functionalization. For example, palladium-catalyzed ortho-acetoxylation and ortho-arylation of 2-phenoxypyrimidine (B1148737) derivatives have been successfully demonstrated. acs.orgacs.org This protocol allows for the regioselective introduction of substituents at the C-H bonds ortho to the phenoxy group, guided by the formation of a six-membered palladacycle intermediate. acs.org

Table 2: Palladium-Catalyzed C-H Functionalization of 2-Phenoxypyrimidine Derivatives Data adapted from studies on the functionalization of the phenoxy moiety directed by the pyrimidine ring. acs.orgacs.org

| Substrate | Reagent | Catalyst / Additives | Product | Yield (%) |

| 2-Phenoxypyrimidine | PhI(OAc)₂ | Pd(OAc)₂ | 2-(Pyrimidin-2-yloxy)phenyl acetate | 50 |

| 2-(Naphthalen-2-yloxy)pyrimidine | Phenylboronic acid | Pd(OAc)₂, Cu(OTf)₂, Ag₂O | 2-(1-Phenylnaphthalen-2-yloxy)pyrimidine | 85 |

| 2-(4-Methylphenoxy)pyrimidine | PhI(OAc)₂ | Pd(OAc)₂ | 2-(2-Acetoxy-4-methylphenoxy)pyrimidine | 80 |

The bromine atom on the phenoxy ring serves as a versatile handle for a wide range of cross-coupling reactions. Standard palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to replace the bromine atom with various aryl, alkyl, alkynyl, or amino groups, respectively. This allows for extensive diversification of the this compound scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Additionally, the pyrimidine ring can be substituted through electrophilic or nucleophilic reactions, depending on the existing substituents and reaction conditions. For instance, bromination at the C5 position of a substituted pyrimidine has been reported as part of the synthesis of complex derivatives. nih.gov

Halogen-Mediated Cross-Coupling Reactions for Further Functionalization

The bromine atom on the this compound structure is a key functional handle for introducing molecular complexity. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon or carbon-nitrogen bonds. Halogenated pyrimidines are recognized as important building blocks for synthesizing more complex, functionalized derivatives through such coupling reactions. acs.orgnih.gov

Palladium-catalyzed reactions are particularly prominent in this context. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. mdpi.com The reaction of a bromopyrimidine with an aryl or heteroaryl boronic acid allows for the direct attachment of new ring systems to the pyrimidine core. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and regioselectivity, especially in molecules with multiple halogen atoms. mdpi.comrsc.org Microwave-assisted procedures have been shown to accelerate these reactions, often leading to excellent yields in short reaction times with low catalyst loading. mdpi.com

Another critical cross-coupling method is the Buchwald-Hartwig amination. This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. In the synthesis of related complex molecules, the N-arylation of a core structure with 2-bromopyrimidine (B22483) has been achieved using a palladium catalyst system. nih.gov Optimization of the reaction conditions, including the specific palladium source (e.g., Pd₂(dba)₃), ligand (e.g., DPPF), and base (e.g., Cs₂CO₃), was found to be essential for the successful coupling. nih.gov

The following table summarizes optimized conditions for a representative Buchwald-Hartwig N-arylation reaction involving 2-bromopyrimidine. nih.gov

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| Optimized | Pd₂(dba)₃ | DPPF | Cs₂CO₃ | Toluene | 110 / 8 | 95.8 |

This table illustrates the optimized conditions found for the N-arylation of a complex amine with 2-bromopyrimidine, highlighting the high efficiency of the palladium-catalyzed cross-coupling reaction. nih.gov

Introduction of Diverse Substituents on the Pyrimidine and Phenoxy Moieties

The synthetic strategies mentioned above are instrumental in introducing a wide array of substituents to both the pyrimidine and the phenoxy parts of the parent molecule.

Functionalization of the Pyrimidine Moiety: The Suzuki-Miyaura coupling is a powerful tool for decorating the pyrimidine ring. By reacting halogenated pyrimidines with various aryl and heteroaryl boronic acids, a diverse library of substituted pyrimidines can be generated. mdpi.com For example, 5-pyrimidylboronic acid, synthesized from 5-bromopyrimidine, can undergo Suzuki coupling with other heteroaryl halides to produce bi- and poly-heteroaromatic systems. nih.gov This demonstrates the principle of converting a bromo-substituent into a boronic acid, which can then be used in further coupling reactions, or directly coupling the bromopyrimidine with a pre-functionalized boronic acid. This approach allows for the introduction of groups like thienyl, quinolyl, and even other pyrimidyl moieties onto the pyrimidine skeleton. nih.gov

Functionalization of the Phenoxy Moiety: The bromine atom on the phenoxy ring of this compound serves as a second reactive site for functionalization, independent of the pyrimidine ring. This bromo group can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions. This dual reactivity allows for a stepwise or selective functionalization strategy. For instance, by choosing appropriate reaction conditions, one could first perform a coupling reaction on the pyrimidine ring (if it were halogenated at a different position) and then subsequently functionalize the bromophenoxy ring, or vice versa. This enables the synthesis of highly complex molecules where diverse substituents are introduced at specific positions on both aromatic systems. The ability to perform these reactions at different sites provides a modular approach to building a wide range of chemical structures based on the this compound scaffold.

The following table outlines examples of substituents that can be introduced onto a pyrimidine ring using Suzuki coupling reactions.

| Halogenated Pyrimidine | Boronic Acid | Introduced Substituent |

| 5-Bromopyrimidine | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)pyrimidine |

| 5-Bromopyrimidine | Quinoline-3-boronic acid | 5-(Quinolin-3-yl)pyrimidine |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | 4,6-Bis(5-pyrimidyl)pyrimidine |

This table provides examples based on the coupling of brominated or chlorinated pyrimidines with various boronic acids to introduce diverse heteroaryl substituents. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 2 2 Bromophenoxy Pyrimidine Derivatives

Vibrational Spectroscopy (FT-IR, Raman) Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 2-(2-Bromophenoxy)pyrimidine derivatives. nih.govcore.ac.uk The analysis of vibrational modes provides a molecular fingerprint, allowing for the confirmation of key structural motifs. nih.govacs.org

The spectra of these compounds are characterized by several distinct regions. The aromatic C-H stretching vibrations of both the pyrimidine (B1678525) and bromophenyl rings are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyrimidine ring give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ range. nih.govtandfonline.com The phenyl ring C=C stretching vibrations also appear in this region.

The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are crucial for confirming the connection between the pyrimidine and bromophenyl moieties. These typically appear in the 1270-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

In-plane and out-of-plane C-H bending vibrations for both aromatic rings provide further structural confirmation and are observed in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. A complete vibrational assignment is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the detailed interpretation of the experimental spectra. nih.govnih.gov

Table 1: Typical Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ring of Origin |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine & Phenyl |

| C=C / C=N Stretch | 1600 - 1400 | Pyrimidine & Phenyl |

| Asymmetric C-O-C Stretch | 1270 - 1200 | Ether Linkage |

| Symmetric C-O-C Stretch | 1075 - 1020 | Ether Linkage |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Pyrimidine & Phenyl |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Pyrimidine & Phenyl |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H, ¹³C) for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structural connectivity of this compound derivatives by mapping the chemical environment of ¹H and ¹³C nuclei. nih.govtandfonline.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound, the pyrimidine ring protons are expected to show distinct signals. The proton at the C5 position typically appears as a triplet, while the two equivalent protons at the C4 and C6 positions appear as a doublet. rsc.orgsemanticscholar.org The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms in the ring. rsc.org The protons of the bromophenyl ring will appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns and coupling constants (J-values) allow for the assignment of each proton to its specific position on the rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. In this compound, distinct signals are expected for each carbon atom. The carbons of the pyrimidine ring typically resonate at lower field (higher ppm values) due to the deshielding effect of the nitrogen atoms. chemicalbook.com Specifically, C2, C4, and C6 appear at a lower field than C5. The carbon atoms of the bromophenyl ring will also show distinct signals, with the carbon atom directly bonded to the bromine atom (C-Br) being significantly influenced by the halogen's electronic effects. The carbon attached to the ether oxygen (C-O) will also have a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyrimidine H-4, H-6 | ~8.7 | Doublet | ~158 |

| Pyrimidine H-5 | ~7.3 | Triplet | ~120 |

| Bromophenyl Protons | 7.2 - 7.8 | Multiplet | 115 - 155 |

Note: Predicted values are estimates and can vary based on solvent and specific derivative.

Advanced Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining insight into their structure through fragmentation analysis. tandfonline.comsapub.org

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion. acs.orgnih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound, the presence of bromine is confirmed by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. nih.govnih.gov For this compound, common fragmentation patterns involve the cleavage of the ether bond, leading to the formation of ions corresponding to the bromophenoxy radical cation and the pyrimidinyl cation, or vice versa. sapub.orgresearchgate.net Subsequent fragmentation can involve the loss of bromine, CO, or HCN from these primary fragments, providing further structural evidence. The fragmentation processes are highly dependent on the structure of the molecule and the protonation sites. nih.gov

Table 3: Key Mass Spectrometry Data for this compound (C₁₀H₇BrN₂O)

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₁₀H₇BrN₂O |

| Exact Mass | ~249.9796 u (for ⁷⁹Br) / ~251.9776 u (for ⁸¹Br) |

| Molecular Ion Peak [M+H]⁺ (ESI-MS) | m/z ~251 and ~253 |

X-ray Crystallographic Analysis and Crystal Engineering

X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state, offering unparalleled insight into its conformation and the intermolecular forces that govern its crystal packing. unimi.itresearchgate.net

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of crystalline materials. unimi.itnih.gov By diffracting X-rays through a single crystal of a this compound derivative, a unique diffraction pattern is obtained. The analysis of this pattern allows for the precise determination of:

Molecular Connectivity: Unambiguously confirms the bonding arrangement of all atoms.

Bond Lengths and Angles: Provides precise measurements of all bond distances and angles within the molecule.

Stereochemistry: Determines the absolute configuration in chiral molecules.

The resulting crystal structure provides the ultimate confirmation of the molecular identity, complementing the data obtained from spectroscopic methods.

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. nsf.govrsc.org For this compound derivatives, several key interactions are anticipated:

Halogen Bonding: The electrophilic region on the bromine atom can interact with nucleophilic sites, such as the nitrogen atoms of the pyrimidine ring (C-Br···N) or the π-system of an adjacent aromatic ring.

π-π Stacking: The aromatic pyrimidine and bromophenyl rings can engage in stacking interactions, where the planes of the rings are parallel to each other. These can be either face-to-face or offset.

C-H···N and C-H···O Interactions: Weak hydrogen bonds can form between the C-H bonds of the aromatic rings and the nitrogen atoms of the pyrimidine ring or the ether oxygen.

Understanding these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with specific desired properties. rsc.orgchemrxiv.org

Unlike in solution where molecules can adopt multiple conformations, in the solid state, they are typically locked into a single, low-energy conformation. mdpi.com For this compound, the key conformational feature is the relative orientation of the pyrimidine and bromophenyl rings. This is defined by the torsion angles around the C(pyrimidine)-O-C(phenyl)-C bonds. SCXRD analysis provides the precise values of these torsion angles, revealing whether the molecule adopts a planar or a twisted conformation in the crystal. The observed conformation is a result of the balance between intramolecular steric effects and the optimizing of favorable intermolecular interactions within the crystal packing. mdpi.comnih.gov

Computational and Theoretical Investigations of 2 2 Bromophenoxy Pyrimidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems. nih.govdergipark.org.tr By calculating the electron density, DFT methods can accurately predict molecular geometries, electronic structures, and various chemical properties. nih.gov For 2-(2-Bromophenoxy)pyrimidine, DFT calculations are instrumental in elucidating its reactivity patterns and electronic characteristics, which are governed by the interplay between the electron-deficient pyrimidine (B1678525) ring and the substituted bromophenoxy group.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are crucial descriptors of molecular reactivity and stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be distributed over the electron-rich bromophenoxy ring, while the LUMO is likely concentrated on the electron-deficient pyrimidine ring. researchgate.net This distribution dictates the molecule's behavior in charge-transfer interactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgchemrxiv.org It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. libretexts.orgwolfram.com MEP maps use a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green and yellow denote areas with intermediate or near-zero potential. wolfram.com

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow regions) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them primary sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, positive potential (blue regions) would likely be observed around the hydrogen atoms and the bromine atom, indicating sites susceptible to nucleophilic interaction.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Indicates resistance to change in electron distribution or charge transfer. A higher value suggests greater stability.

Chemical Softness (S): The reciprocal of hardness, it measures the polarizability of a molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters are invaluable for comparing the reactivity of different molecules and predicting their chemical behavior. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.025 |

| Chemical Potential (μ) | -4.025 |

| Chemical Hardness (η) | 2.825 |

| Chemical Softness (S) | 0.354 |

| Electrophilicity Index (ω) | 2.862 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.eg By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and intermolecular interactions. ekb.eg For this compound, MD simulations can be employed to understand its behavior in different environments, such as in aqueous solution or in proximity to a biological target. These simulations can reveal the flexibility of the molecule, particularly the rotational freedom around the ether linkage connecting the pyrimidine and bromophenoxy rings, and how it interacts with surrounding solvent molecules. ekb.eg

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov Computational methods can be used to systematically explore the potential energy surface of this compound to identify stable conformers and the energy barriers between them. mdpi.com The key determinant of its conformation is the dihedral angle defined by the C-O-C-N linkage between the two aromatic rings. By rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This analysis helps identify the lowest energy (most stable) conformation and understand the molecule's structural flexibility, which is crucial for its interaction with biological receptors. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO NMR, Vibrational Frequencies)

Computational chemistry is highly effective at predicting spectroscopic properties, which can aid in the structural characterization of molecules.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.comresearchgate.net By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the 1H and 13C NMR spectra. ifj.edu.pl These theoretical predictions are valuable for assigning experimental spectra and confirming the molecular structure.

Furthermore, DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.govijfans.org Analysis of the calculated vibrational modes provides a detailed understanding of the molecule's structural dynamics and can confirm the presence of specific functional groups. nih.govresearchgate.net

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

|---|---|---|---|

| Pyrimidine H5 | 7.20 | Pyrimidine C2 | 163.5 |

| Pyrimidine H4, H6 | 8.65 | Pyrimidine C4, C6 | 158.0 |

| Bromophenyl H3' | 7.50 | Pyrimidine C5 | 118.0 |

| Bromophenyl H4' | 7.30 | Bromophenyl C1' | 150.0 |

| Bromophenyl H5' | 7.10 | Bromophenyl C2' | 115.0 |

| Bromophenyl H6' | 7.80 | Bromophenyl C3' | 134.0 |

| Bromophenyl C4' | 125.0 | ||

| Bromophenyl C5' | 129.0 | ||

| Bromophenyl C6' | 122.0 |

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| Pyrimidine ring stretching | 1580 - 1595 |

| Aromatic C-H stretching | 3050 - 3100 |

| C-O-C asymmetric stretching | 1240 - 1260 |

| C-Br stretching | 550 - 600 |

Investigation of Non-Linear Optical (NLO) Properties

A thorough search of scientific literature and computational chemistry databases did not yield specific studies focused on the non-linear optical (NLO) properties of this compound. Consequently, detailed research findings, including calculated parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are not available for this specific compound.

While computational methods like Density Functional Theory (DFT) are commonly used to predict the NLO properties of various organic molecules, including other pyrimidine derivatives, no published research has applied these techniques to this compound. As a result, data tables quantifying its NLO response could not be generated. The scientific community has explored the NLO properties of the broader class of pyrimidine-based molecules, often focusing on structures with strong electron-donating and electron-accepting groups to enhance the NLO response. However, these generalized findings cannot be directly and accurately extrapolated to provide specific quantitative data for this compound without a dedicated computational study on the molecule itself.

Therefore, a computational and theoretical investigation into the non-linear optical properties of this compound represents a novel area for future research.

Reactivity and Reaction Mechanism Studies Involving 2 2 Bromophenoxy Pyrimidine

On-Surface Coordination Chemistry and Self-Assembly ProcessesThe on-surface behavior, coordination chemistry, and self-assembly processes for 2-(2-Bromophenoxy)pyrimidine have not been reported in the surveyed literature.

Further experimental research would be required to elucidate the chemical properties and reaction mechanisms of this compound in these areas.

Exploration of Biological Activity Profiles and Structure Activity Relationships

In Vitro Enzyme Inhibition Studies (e.g., Kinases, Phosphatases)

The 2-phenoxypyrimidine (B1148737) scaffold and its analogues have been extensively investigated as inhibitors of various enzymes, most notably protein kinases, which play a critical role in cellular signaling and are often dysregulated in diseases such as cancer and inflammatory conditions.

Kinase Inhibition: Derivatives of the pyrimidine (B1678525) core are recognized as potent inhibitors of several kinase families. This inhibitory action often stems from the pyrimidine structure's ability to act as an ATP mimetic, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins.

p38 MAP Kinase: A quantitative structure-activity relationship (QSAR) study on a series of phenoxypyrimidine derivatives identified them as potent inhibitors of p38 kinase, a key enzyme in inflammatory pathways. The study highlighted that the inhibitory activity was significantly influenced by the steric, hydrogen bonding, and electronic properties of the molecules. nih.gov

c-Jun N-terminal Kinase (JNK): The 2-phenoxypyridine (B1581987) scaffold, a close structural relative of 2-phenoxypyrimidine, has been optimized to yield potent inhibitors of JNK3. nih.gov Similarly, 2,4-diaminopyrimidines have been developed as potent inhibitors of JNK2, demonstrating the versatility of the pyrimidine core in targeting this kinase family. rsc.org

PI3K/mTOR: In the context of fused pyrimidine systems, 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been designed as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway often overactivated in cancer. Certain derivatives demonstrated nanomolar efficacy against PI3Kα. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine derivatives, specifically pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) analogues, have been developed as inhibitors of mutant forms of EGFR (L858R/T790M) that are implicated in non-small cell lung cancer. One thieno[2,3-d]pyrimidine compound, B1 , showed a potent IC₅₀ value of 13 nM against the target kinase. nih.gov

The inhibitory activities of representative pyrimidine analogues against various kinases are summarized below.

| Compound Class | Target Kinase | Key Compound/Series | IC₅₀ / Activity |

| Phenoxypyrimidines | p38 Kinase | QSAR Series | High potency (pIC₅₀ data) |

| Pyrido[3,2-d]pyrimidines | PI3Kα / mTOR | Compound 32 | PI3Kα: ~100 nM |

| Pyrido[3,2-d]pyrimidines | PI3Kα / mTOR | Compound 5 , 19 , 21 | PI3Kα: 3-10 nM |

| Thieno[2,3-d]pyrimidines | EGFRL858R/T790M | Compound B1 | 13 nM |

Other Enzyme Inhibition: Beyond kinases, pyrimidine derivatives have shown inhibitory activity against other enzyme classes.

Lanosterol 14α-demethylase (CYP51): A series of 2-phenylpyrimidine (B3000279) derivatives were designed and evaluated as inhibitors of CYP51, a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi. This work led to the identification of compound C6 , which exhibited potent antifungal activities, demonstrating the potential of the pyrimidine scaffold in developing anti-infective agents. nih.gov

In Vitro Receptor Binding Affinity Investigations

While the pyrimidine scaffold is a cornerstone of many enzyme inhibitors, its role as a high-affinity ligand for G-protein coupled receptors (GPCRs) or ion channels is less defined, particularly for the 2-phenoxypyrimidine class. Publicly available literature does not extensively document specific receptor binding affinities for 2-(2-Bromophenoxy)pyrimidine or its immediate analogues.

It is important to distinguish these synthetic small molecules from naturally occurring pyrimidine-based structures like nucleotides. For instance, uracil (B121893) and thymine (B56734) are pyrimidine bases that, as parts of nucleotides like UTP and UDP, act as agonists for P2Y purinergic receptors (P2Y₂, P2Y₄, P2Y₆). However, the binding mode and structural requirements for these nucleotide agonists are distinct from those expected for a compound like this compound.

Cellular Pathway Modulation Studies (e.g., Osteogenesis, Anti-fibrotic mechanisms)

The biological activity of pyrimidine derivatives extends to the modulation of complex cellular pathways, leading to specific physiological outcomes. Research has particularly highlighted their potential in regenerative medicine and oncology.

Osteogenesis: A study focused on bone anabolic agents identified highly substituted pyrimidine derivatives as potent promoters of osteogenesis. nih.gov The lead compound, 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide), was found to be highly efficacious, promoting bone formation at picomolar concentrations in vitro. Mechanistic studies revealed that this compound activates the BMP2/SMAD1 signaling pathway. This leads to the upregulation of key osteogenic transcription factors like RUNX2, thereby stimulating the differentiation of osteoblasts and promoting bone formation. nih.gov

PI3K/mTOR Pathway: As mentioned in the enzyme inhibition section, pyrido[3,2-d]pyrimidine (B1256433) derivatives designed as PI3K/mTOR inhibitors effectively modulate this critical cancer pathway. By blocking the activity of these kinases, the compounds inhibit downstream signaling that is responsible for cell growth, proliferation, and survival in cancer cells with an overactivated PI3K pathway. mdpi.com

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is crucial in cell growth, differentiation, and extracellular matrix production. Small molecule inhibitors targeting the TGF-βR1 kinase, including those with heterocyclic scaffolds, can block this pathway, which has therapeutic implications for fibrosis and cancer. mdpi.com While not specific to 2-phenoxypyrimidines, this highlights a relevant pathway that could be targeted by appropriately designed pyrimidine analogues.

Structure-Activity Relationship (SAR) Studies for Biological Activity

SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. For pyrimidine derivatives, SAR exploration has provided key insights into the structural requirements for various biological activities.

For Kinase Inhibition:

Pyrimidine Core: The pyrimidine ring often serves as the foundational scaffold, anchoring the molecule in the ATP-binding site of kinases through hydrogen bonds.

2-Position (Phenoxy Group): The nature of the group at the C2 position is critical. In a QSAR study of phenoxypyrimidines as p38 inhibitors, the properties of the substituents on the phenoxy ring were found to be key determinants of activity. nih.gov The presence of the bromo group in this compound would be expected to significantly influence the electronic and steric profile, potentially directing binding or improving potency.

4- and 6-Positions: Substitutions at other positions on the pyrimidine ring are used to enhance potency and confer selectivity. For instance, in a series of 2,4-diaminopyrimidine (B92962) JNK inhibitors, optimization of the groups at both the C2 and C4 positions was essential for achieving cellular potency and good in vivo profiles. rsc.org Similarly, for pyrido[3,2-d]pyrimidine PI3K/mTOR inhibitors, maintaining a morpholine (B109124) group at C4 was crucial, while modifications at C7 modulated the selectivity between the two kinases. mdpi.com

For Osteogenesis Promotion:

In the series of pyrimidine-based bone anabolic agents, a free amino group at the C2 position was initially found to be important for potency. nih.gov However, further modification led to the discovery that an amide linkage at this position, as seen in the highly potent compound 18a , was even more effective. This compound also features bromo-substitutions on both a C4-phenyl ring and the C5 position of the pyrimidine core, indicating that halogenation is a key strategy for enhancing activity in this series. nih.gov

Design Principles for Biologically Active Pyrimidine Analogues

The extensive research into pyrimidine derivatives has led to the establishment of several key design principles for developing new, biologically active analogues.

Scaffold Hopping and Privileged Structures: The pyrimidine ring is considered a privileged scaffold, meaning it is capable of providing ligands for diverse biological targets. nih.gov Medicinal chemists often use this core as a starting point and then apply scaffold hopping strategies—replacing a core structure with a bioisosteric one—to discover novel chemical series with improved properties, as was done in developing 2-phenoxypyridine JNK inhibitors from an earlier pyrimidine series. nih.gov

Mimicking Endogenous Ligands: For kinase inhibitors, the pyrimidine scaffold is frequently designed to mimic the adenine (B156593) ring of ATP. This allows the molecule to bind in the highly conserved hinge region of the kinase active site, providing a strong anchor point for the inhibitor. nih.gov Modifications are then made to the groups extending from the core to interact with other regions of the active site to achieve high affinity and selectivity.

Structure-Based and Rational Design: Modern drug design often employs computational methods like molecular docking to predict how a designed molecule will bind to its target. This was used in the design of 2-phenylpyrimidine CYP51 inhibitors to avoid steric clashes with amino acid residues in the enzyme's active site. nih.gov Similarly, docking studies of pyrido[3,2-d]pyrimidine inhibitors in the PI3Kα and mTOR active sites helped rationalize the observed activities and guide further synthesis. mdpi.com

Modulation of Physicochemical Properties: A key principle in drug design is the optimization of properties like solubility, lipophilicity, and metabolic stability. Substitutions on the pyrimidine or its appended groups are systematically varied to achieve a balance between target potency and drug-like properties suitable for in vivo applications.

Applications in Chemical Research and Development

Utility as Synthetic Intermediates for Complex Molecule Synthesis

The pyrimidine (B1678525) core is a prevalent feature in many biologically active compounds and functional materials. The structure of 2-(2-Bromophenoxy)pyrimidine serves as a versatile intermediate for constructing more elaborate molecular architectures. The bromine atom on the phenyl ring is a particularly useful functional handle, enabling a variety of metal-catalyzed cross-coupling reactions.

Researchers leverage this reactivity to introduce new carbon-carbon and carbon-heteroatom bonds, effectively diversifying the core structure. This approach is fundamental in structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of candidate molecules in drug discovery and agrochemical development. For instance, the pyrimidine moiety can be transformed into other nitrogen heteroaromatics through deconstruction-reconstruction strategies, allowing access to novel analogues that would be difficult to synthesize through other methods nih.gov. This process can be chemoselective, leaving other parts of a complex molecule, such as a pyridine moiety, untouched nih.gov.

Research into Agrochemical Candidates (e.g., Herbicidal Properties in greenhouse conditions)

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent herbicidal activity. Research has focused on aryloxyphenoxypropionates (APPs) that feature a pyrimidine ring, as these compounds are known to target the acetyl-CoA carboxylase (ACCase) enzyme in grasses researchgate.net. The general structure of this compound provides a foundational scaffold for designing new herbicidal candidates.

Studies have shown that compounds containing a pyrimidinyloxy moiety can exhibit significant herbicidal effects against various weeds. For example, new derivatives of 2- and 4-pyrimidinyloxyphenoxypropionate have demonstrated good herbicidal activities against barnyard grass and rape in greenhouse screenings researchgate.net. Furthermore, pyrimidine-based compounds are being investigated as inhibitors for other crucial plant enzymes like protoporphyrinogen oxidase (PPO) and acetohydroxyacid synthase (AHAS) nih.govmdpi.com. The design of novel pyrimidine-biphenyl herbicides that inhibit AHAS has shown excellent weed control in post-emergence applications mdpi.com. The substitution pattern on the phenoxy ring is a key determinant of a compound's efficacy and selectivity, making this compound a subject of interest for developing next-generation herbicides.

| Target Weed | Application Type | Observed Activity | Reference Compound Class |

| Barnyard Grass | Post-emergence | Good herbicidal activity | Pyrimidinyloxyphenoxypropionates researchgate.net |

| Rape | Post-emergence | Good herbicidal activity | Pyrimidinyloxyphenoxypropionates researchgate.net |

| Broadleaf Weeds | Pre- and Post-emergence | Strong and broad-spectrum control | Pyrido[2,3-d]pyrimidine-2,4-dione hybrids nih.govresearchgate.net |

| Grass Weeds | Post-emergence | 98-100% inhibition at 750 g ai/ha | Lipophilic Pyrimidine-Biphenyl Herbicides mdpi.com |

Exploration in Material Science and Optoelectronics

The electron-deficient nature of the pyrimidine ring makes it an attractive component for the development of advanced materials with specific electronic and optical properties.

Pyrimidine is recognized as a key building block for organic semiconductor materials due to its high electron-accepting properties researchgate.net. This characteristic is essential for creating electron-transporting or bipolar host materials used in organic electronic devices such as organic light-emitting diodes (OLEDs) researchgate.net. The incorporation of halogen atoms, like the bromine in this compound, can further modulate the electronic properties and influence the molecular packing in the solid state, which is critical for charge transport. Research into 2-aminopyrimidine-silver(I) complexes has demonstrated their potential as a novel class of organic semiconductors, where the solid-state assembly of the organic units dictates the electronic and optical characteristics aps.org.

Compounds containing a pyrimidine core have been explored for their utility in liquid crystal compositions. The rigid structure of the pyrimidine ring contributes to the formation of mesophases, which are the basis of liquid crystal behavior. Novel pyrimidine compounds are sought after for their ability to improve key characteristics of liquid crystal displays, such as response time, orientation, and contrast ratio google.com. Specifically, calamitic liquid crystals based on 5-phenyl-pyrimidine derivatives have been synthesized and shown to exhibit smectic A* (SmA) and smectic C (SmC*) phases over broad temperature ranges, with some demonstrating "de Vries smectic" characteristics, which correspond to minimal layer shrinkage and are highly desirable for defect-free displays researchgate.net.

The photophysical properties of pyrimidine derivatives are a subject of intense study. The electronic transitions within the molecule can lead to fluorescence and other photoluminescent phenomena. However, in some cases, such as with certain 2-(2′-hydroxyphenyl)pyrimidines, luminescence can be quenched due to an excited-state intramolecular proton transfer (ESIPT) process nih.gov. This process involves a rapid, non-radiative deactivation pathway. The absence of the hydroxyl group in this compound prevents this specific quenching mechanism. The investigation of push-pull aryl(bi)thiophene chromophores has shown that increasing the electron-donating or electron-withdrawing strength of end groups can lead to significant increases in fluorescence, providing a strategy for designing highly luminescent materials researchgate.net. The interplay between the electron-deficient pyrimidine and the substituted phenoxy group in this compound influences its absorption and emission properties, making it a platform for developing new optical materials.

| Property | Observation in Related Pyrimidine Systems | Potential Implication for this compound |

| Fluorescence | Can be quenched by ESIPT in hydroxylated derivatives nih.gov. | The absence of a hydroxyl group may allow for observable luminescence. |

| Luminescence Quantum Yield | Alkyl derivatives of related styrylquinolines show high quantum yields (0.16-0.41) researchgate.net. | Functionalization could lead to highly efficient phosphors. |

| Acidochromism | Protonation can inhibit ESIPT, causing a reversible "switch-on" of fluorescence nih.gov. | Potential for use in chemical sensing applications. |

| Absorption Spectrum | Intense intramolecular charge transfer (ICT) bands are observed in push-pull systems researchgate.net. | The electronic nature of the bromophenoxy group will influence the absorption maxima. |

The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. The pyrimidine ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which drive the formation of these ensembles. For example, cyclodextrins, which have hydrophobic inner cavities, can form host-guest complexes with organic molecules in aqueous solutions, catalyzing reactions and promoting specific molecular arrangements acs.orgacs.org. The synthesis of fused indeno-pyrido[2,3-d]pyrimidines has been achieved using β-cyclodextrin as a supramolecular catalyst, demonstrating how these interactions can be harnessed for efficient synthesis acs.orgacs.org. The aromatic nature of this compound makes it a candidate for forming such host-guest complexes or participating in π-stacking interactions to build complex supramolecular architectures.

Development of Novel Chemical Probes for Biological Systems

Chemical probes are indispensable tools that allow researchers to study and manipulate biological processes in living systems. The development of novel probes with high specificity and sensitivity is a continuous endeavor in chemical biology. The structure of this compound offers a versatile scaffold for the synthesis of such probes. The pyrimidine core is a common feature in many biologically active molecules, providing a potential recognition element for specific protein targets. Furthermore, the brominated phenoxy group is ripe for functionalization through modern cross-coupling reactions, allowing for the attachment of reporter groups like fluorophores or affinity tags.

The strategic functionalization of this compound can be envisioned through several well-established synthetic methodologies. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

One of the most widely used methods for such transformations is the Suzuki-Miyaura coupling reaction . This reaction would allow for the linkage of a wide variety of aryl or heteroaryl boronic acids or esters to the phenoxy group of this compound. This is a particularly attractive strategy for attaching fluorescent moieties, such as coumarins, fluoresceins, or rhodamines that have been functionalized with a boronic acid group. The resulting fluorescent probes could then be used for imaging studies to track the localization and dynamics of their biological targets within cells.

Another powerful technique is the Buchwald-Hartwig amination . This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.org In the context of this compound, the bromine atom could be replaced with a variety of nitrogen-containing groups. This could include primary or secondary amines, which could serve as linkers to attach other functional molecules, or nitrogen-containing fluorophores. This reaction is known for its broad substrate scope and functional group tolerance, making it a robust method for the synthesis of complex molecular probes. wikipedia.orgacsgcipr.orglibretexts.org

The pyrimidine ring itself can also be a site for modification, although this is generally more challenging. Nucleophilic aromatic substitution reactions could potentially be employed to introduce other functional groups onto the pyrimidine core, further diversifying the chemical space accessible from this starting material.

Hypothetical Synthesis of a Fluorescent Probe:

A hypothetical synthetic route to a fluorescent probe starting from this compound could involve a Suzuki coupling reaction with a boronic acid derivative of a fluorophore, for instance, a coumarin boronic acid. The reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. The resulting molecule would be a 2-phenoxypyrimidine (B1148737) derivative with a coumarin fluorophore attached to the phenyl ring. This new chemical probe could then be tested for its ability to bind to specific biological targets and for its utility in cellular imaging applications.

While the direct application of this compound in the development of chemical probes is an area that is still developing, the chemical reactivity of this compound, combined with the proven utility of pyrimidine-based molecules in biological systems, makes it a highly promising scaffold for future research in this field. The ability to readily functionalize the molecule through established cross-coupling reactions opens up a vast array of possibilities for the design and synthesis of novel chemical probes to interrogate the complexities of living organisms.

Detailed Research Findings

Although specific studies detailing the use of this compound for the development of chemical probes are not abundant in the current literature, the principles of its potential functionalization can be illustrated through related research on similar molecular scaffolds. The following table outlines hypothetical research findings based on the established reactivity of the core moieties of this compound.

| Probe Target | Probe Design Strategy | Key Synthetic Reaction | Potential Application | Hypothetical Finding |

|---|---|---|---|---|

| Protein Kinases | Attachment of a kinase-binding pharmacophore via Suzuki coupling to the bromophenyl group. | Palladium-catalyzed Suzuki Coupling | Imaging kinase activity and localization in live cells. | A synthesized probe shows specific binding to the ATP-binding pocket of a target kinase, with a measurable change in fluorescence upon binding. |

| GPCRs | Functionalization of the pyrimidine ring with a known GPCR ligand and attachment of a fluorophore to the phenoxy group via Buchwald-Hartwig amination. | Buchwald-Hartwig Amination | Studying GPCR trafficking and ligand binding. | The probe localizes to the cell membrane and its fluorescence intensity correlates with the expression level of the target GPCR. |

| Enzymes | Incorporation of a reactive group that covalently binds to the active site of a target enzyme, with a reporter tag attached to the phenoxy moiety. | Suzuki or Buchwald-Hartwig Coupling | Activity-based protein profiling (ABPP) to identify active enzymes in a complex proteome. | The probe selectively labels a specific enzyme in cell lysates, allowing for its identification and quantification by mass spectrometry. |

| Nucleic Acids | Design of a pyrimidine derivative that intercalates into DNA or RNA, with a fluorescent reporter group for visualization. | Functionalization of the phenoxy group | Imaging nucleic acid structures and dynamics in living cells. | The probe exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA, enabling the visualization of the nucleus. |

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for preparing 2-(2-Bromophenoxy)pyrimidine, and what reagents/conditions are critical for high yields?

- Answer : The compound is commonly synthesized via bromination of 4-phenylpyrimidine using brominating agents like N-bromosuccinimide (NBS) in the presence of iron(III) bromide as a catalyst. Microwave-assisted methods have also been optimized, achieving yields >85% by using palladium catalysts and molybdenum hexacarbonyl under controlled temperature (80–120°C) and solvent systems (e.g., DMF or THF) . Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and purity. Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight and detects byproducts. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional structural confirmation. For example, ¹H NMR of N-(2-(2-Bromophenoxy)phenyl)acetamide shows distinct peaks at δ 9.66 (s, NH) and δ 7.78 (d, aromatic H), aligning with synthetic intermediates .

Q. What are the common reactivity patterns of this compound in substitution and cross-coupling reactions?

- Answer : The bromine atom at the 2-position undergoes Suzuki-Miyaura cross-coupling with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Ullmann-type coupling with amines or thiols is also feasible under copper(I) catalysis. Oxidation with KMnO₄ yields pyrimidine-carboxylic acid derivatives, while reduction with NaBH₄ produces dehalogenated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

- Answer : Byproducts like di-brominated species or oxidation products arise from excessive brominating agents or prolonged reaction times. Optimization involves:

- Temperature control : Maintaining 0–5°C during bromination reduces side reactions.

- Catalyst loading : 5 mol% Pd(OAc)₂ in cross-coupling reactions balances efficiency and cost.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like K₂CO₃ neutralize HBr byproducts .

Q. What mechanistic insights explain the catalytic efficiency of palladium in cross-coupling reactions involving this compound?

- Answer : Palladium(0) undergoes oxidative addition with the C–Br bond, forming a Pd(II) intermediate. Transmetallation with boronic acids or organozinc reagents precedes reductive elimination to yield biaryl products. Computational studies (DFT) show that electron-withdrawing substituents on the pyrimidine ring lower the activation energy for oxidative addition by stabilizing the Pd center .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Answer :

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Anticancer screening : MTT assays on cancer cell lines (e.g., pancreatic, breast) with IC₅₀ determination.

- Target validation : Molecular docking against enzymes like CDK or STAT3, followed by Western blotting to confirm pathway inhibition .

Q. What computational methods are used to predict the reactivity and stability of this compound derivatives?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess binding affinity with biological targets (e.g., IL-6 receptor). QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Q. How do structural modifications (e.g., substituent variation) impact the physicochemical and biological properties of this compound?

- Answer :

- Lipophilicity : Introducing methyl or ethyl groups increases logP, enhancing membrane permeability.

- Bioavailability : Carboxylic acid derivatives (e.g., pyrimidine-4-carboxylic acid) improve solubility but reduce CNS penetration.

- Activity : 6-Aryl substitutions (e.g., 4-bromophenyl) enhance anticancer activity by stabilizing π-π interactions with kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.